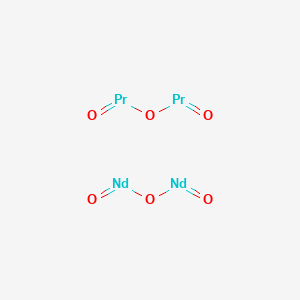
SAMARIUM ACETATE HYDRATE/ 99.9per cent
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samarium acetate hydrate is a chemical compound with the formula (CH3CO2)3Sm · xH2O. It is a moderately water-soluble crystalline samarium source that decomposes to samarium oxide upon heating . This compound is often used in various scientific and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Samarium Acetate Hydrate is an acetate salt of samarium . The primary target of this compound is not well defined in the literature. It’s important to note that the specific targets can vary depending on the context of use, such as in a chemical reaction or biological system.
Mode of Action
The samarium ion (Sm+3) can interact with other ions or molecules in its environment .
Action Environment
The action, efficacy, and stability of Samarium Acetate Hydrate can be influenced by various environmental factors. For instance, the presence of other ions or molecules, pH, temperature, and light conditions could potentially affect its behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
Samarium acetate hydrate can be synthesized by reacting samarium oxide or samarium hydroxide with acetic acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired hydrate form .
Industrial Production Methods
In industrial settings, samarium acetate hydrate is produced by dissolving samarium oxide in acetic acid, followed by crystallization and drying processes to obtain the hydrate form. The purity of the compound is often ensured through multiple purification steps, including recrystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Samarium acetate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form samarium oxide.
Reduction: It can be reduced to elemental samarium under specific conditions.
Substitution: It can participate in substitution reactions where the acetate groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with samarium acetate hydrate include strong acids, bases, and reducing agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving samarium acetate hydrate include samarium oxide, elemental samarium, and various samarium complexes depending on the reagents and conditions used .
Scientific Research Applications
Samarium acetate hydrate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- Gadolinium acetate hydrate
- Neodymium acetate hydrate
- Europium acetate hydrate
- Terbium acetate hydrate
- Ytterbium acetate hydrate
Uniqueness
Samarium acetate hydrate is unique due to its specific electronic configuration and magnetic properties, which make it particularly useful in applications such as catalysis and the production of high-performance magnets. Its ability to form stable complexes with various ligands also distinguishes it from other similar compounds .
Properties
CAS No. |
17829-86-6 |
|---|---|
Molecular Formula |
C6H11O7Sm |
Molecular Weight |
345.50734 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1144069.png)



![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)
![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)



![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1144091.png)
